molecular formula C13H8FNO2 B028489 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione CAS No. 152121-41-0

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione

Cat. No. B028489
Key on ui cas rn: 152121-41-0
M. Wt: 229.21 g/mol
InChI Key: PWXKRICWMZJIJO-UHFFFAOYSA-N
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Patent
US06645989B2

Procedure details

Oxidation of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanediol according to the oxalyl chloride method of Swern [J. Org. Chem., 44, p 4148, 1979)] gave the titled dione following extractive workup and recyrstallization from hexanes m.p. 85-86.5° C.
Name
1-(4-fluorophenyl)-2-(4-pyridyl)ethanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:17])(O)[CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=[O:20]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[C:9]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-fluorophenyl)-2-(4-pyridyl)ethanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CC=NC=C1)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, 44, p 4148, 1979)] gave the titled dione

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(C(=O)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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